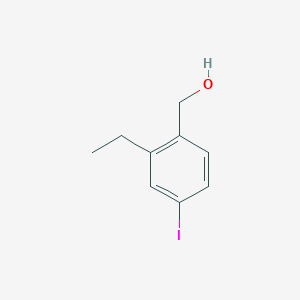![molecular formula C6H6Cl2O B13897450 6,6-Dichlorobicyclo[3.1.0]hexan-2-one CAS No. 1822777-03-6](/img/structure/B13897450.png)
6,6-Dichlorobicyclo[3.1.0]hexan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dichlorobicyclo[3.1.0]hexan-2-one is a bicyclic organic compound with the molecular formula C6H6Cl2O. It is characterized by its unique structure, which includes a bicyclo[3.1.0]hexane ring system with two chlorine atoms attached at the 6th position and a ketone functional group at the 2nd position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichlorobicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst and blue LED irradiation. This method provides good yields and high diastereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the scalable synthesis of related bicyclic compounds often involves organocatalyzed desymmetrization and other robust processes compatible with standard industrial conditions .
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dichlorobicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized under strong oxidizing conditions.
Reduction: The ketone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
6,6-Dichlorobicyclo[3.1.0]hexan-2-one has several applications in scientific research, including:
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of 6,6-Dichlorobicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can modulate various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one: A related compound with a similar bicyclic structure but with methyl groups instead of chlorine atoms.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another similar compound with an azabicyclic structure.
Uniqueness
6,6-Dichlorobicyclo[3.1.0]hexan-2-one is unique due to the presence of chlorine atoms at the 6th position, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
1822777-03-6 |
|---|---|
Formule moléculaire |
C6H6Cl2O |
Poids moléculaire |
165.01 g/mol |
Nom IUPAC |
6,6-dichlorobicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C6H6Cl2O/c7-6(8)3-1-2-4(9)5(3)6/h3,5H,1-2H2 |
Clé InChI |
FZPNZXJETAMAEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2C1C2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


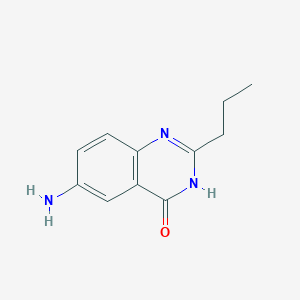
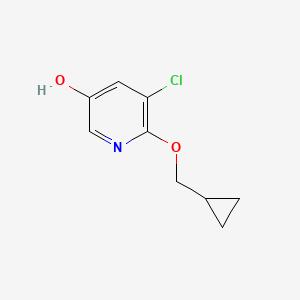

![Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylsulfanyl-1,3-thiazole-5-carboxylate](/img/structure/B13897412.png)
![N-[5-bromo-8-(methylamino)-2,7-naphthyridin-3-yl]cyclopropanecarboxamide](/img/structure/B13897417.png)
![(2S)-1-[2-(tert-butoxycarbonylamino)acetyl]-4,4-difluoro-pyrrolidine-2-carboxylic acid](/img/structure/B13897424.png)
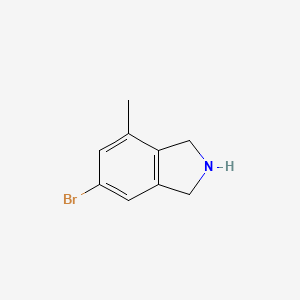
![Sodium;[5-(3-cyanopyrazolo[1,5-a]pyridin-5-yl)-2-methoxypyridin-3-yl]-(2,4-difluorophenyl)sulfonylazanide](/img/structure/B13897441.png)
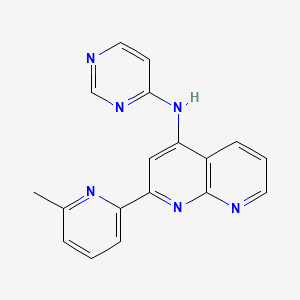
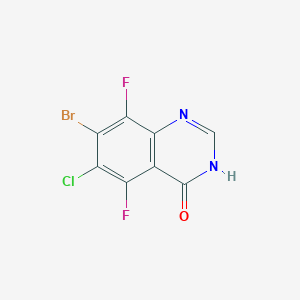
![(3R,4R,5R)-3,4-bis[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-vinyl-tetrahydrofuran-2-one](/img/structure/B13897445.png)
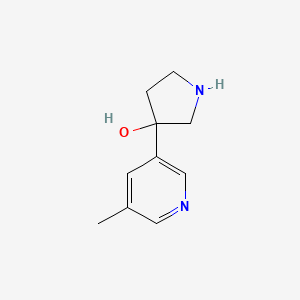
![Benzenamine, 5-[(1Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-](/img/structure/B13897465.png)
